
NXP800: A Novel Approach to Overcoming
Hormone Therapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NXP800

Cat. No.: B10830210 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head

Comparison of NXP800 and Existing Hormone Therapies in Preclinical Models of Hormone-

Resistant Cancers.

This guide provides an objective comparison of the investigational drug NXP800 with

established hormone therapies, focusing on its potential role in overcoming treatment

resistance. The development of NXP800 for platinum-resistant, ARID1a-mutated ovarian

cancer has been discontinued due to insufficient efficacy in clinical trials. However, preclinical

data suggests a promising mechanism of action in hormone-resistant prostate cancer,

warranting further investigation. This document summarizes the available preclinical and

clinical data, outlines experimental methodologies, and visualizes the key signaling pathways

involved.

Introduction to NXP800 and Hormone Therapy
Resistance
Standard hormone therapies are foundational in the treatment of hormone receptor-positive

cancers, such as prostate and certain ovarian cancers. These therapies function by either

reducing the production of hormones that fuel cancer growth or by blocking the hormone

receptors on cancer cells. However, a significant challenge in the long-term management of

these cancers is the development of resistance to these treatments.
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NXP800 is a first-in-class, orally available, small molecule inhibitor of the Heat Shock Factor 1

(HSF1) pathway.[1][2] The HSF1 pathway is a critical cellular stress response mechanism that

cancer cells can exploit to survive and proliferate under adverse conditions, including the stress

induced by cancer therapies.[3][4] By inhibiting this pathway, NXP800 presents a novel strategy

to target a vulnerability of cancer cells, particularly those that have developed resistance to

standard treatments. This guide will focus on the comparative preclinical data in the context of

castration-resistant prostate cancer (CRPC), where NXP800 has shown potential.

Mechanism of Action: A Tale of Two Pathways
Existing hormone therapies and NXP800 target distinct cellular pathways to inhibit cancer

growth. Understanding these differences is key to appreciating the potential of NXP800 in a

treatment-refractory setting.

Existing Hormone Therapies (e.g., in Prostate Cancer):

Standard treatments for prostate cancer, such as Abiraterone and Enzalutamide, are designed

to disrupt the androgen receptor (AR) signaling pathway. Androgens, like testosterone, are the

primary drivers of prostate cancer growth.

Androgen Synthesis Inhibitors (e.g., Abiraterone): These drugs block the production of

androgens, thereby depriving the cancer cells of their fuel.

Androgen Receptor Antagonists (e.g., Enzalutamide): These agents directly bind to the

androgen receptor, preventing androgens from activating it and stimulating cancer cell

growth.

NXP800: The HSF1 Pathway Inhibitor:

NXP800 takes a different approach by targeting the HSF1 pathway, a central regulator of the

cellular stress response. In cancer, HSF1 can become hijacked to protect malignant cells from

various stresses, including those induced by hormone deprivation. Inhibition of the HSF1

pathway by NXP800 has been shown to decrease the expression of heat shock proteins

(HSPs) that are critical for the function of proteins like the androgen receptor.[5][6] This leads to

the activation of the unfolded protein response and subsequent inhibition of cancer cell growth.

[5][6]
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Figure 1: Simplified Androgen Receptor Signaling and Hormone Therapy Intervention.
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Figure 2: NXP800 Mechanism of Action via HSF1 Pathway Inhibition.
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Preclinical studies have evaluated NXP800 in models of castration-resistant prostate cancer

(CRPC), including those resistant to the androgen receptor antagonist enzalutamide. The

following tables summarize the key findings from these studies.

Table 1: In Vitro Activity in Enzalutamide-Resistant
Prostate Cancer Cells

Cell Line Treatment Key Finding Reference

Enzalutamide-

Resistant Prostate

Cancer Cells

NXP800
Slowed the growth of

cancer cells.
[4]

Enzalutamide-

Resistant Prostate

Cancer Cells

Enzalutamide

Had a small effect

only at very high

concentrations.

[7]

Table 2: In Vivo Efficacy in a Castration-Resistant
Prostate Cancer Xenograft Model

Animal Model Treatment Outcome Reference

Mice with hormone

therapy-resistant

prostate cancers

NXP800

Significantly slowed

tumor growth. Only

37.5% of tumors

doubled in size by 38

days.

[3][4]

Mice with hormone

therapy-resistant

prostate cancers

Vehicle (Control)

100% of tumors

doubled in size by 38

days.

[3]

Clinical Trial Data for NXP800 in Ovarian Cancer
While the focus of this guide is on the potential of NXP800 in hormone-resistant cancers, it is

important to note the clinical trial outcomes in ovarian cancer, which led to the discontinuation

of its development for this indication.
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A Phase 1b study of NXP800 was conducted in patients with recurrent, platinum-resistant,

ARID1a-mutated ovarian cancer. In this study, 17 patients were treated with NXP800 at a target

dose of 75 mg/day. The results from 13 evaluable patients showed two unconfirmed partial

responses and three patients with stable disease. While these results provided evidence of

biological activity, the overall efficacy was not sufficient to support further development in this

indication. A key toxicity identified was thrombocytopenia, which was managed by switching to

an intermittent dosing schedule.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are the protocols for key experiments cited in this guide, based on the available

published information.

In Vivo Castration-Resistant Prostate Cancer Xenograft
Study[5]
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Figure 3: Experimental Workflow for In Vivo Xenograft Study.
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Objective: To evaluate the in vivo efficacy of NXP800 in a castration-resistant prostate cancer

model.

Animal Model: Male non-obese diabetic SCID gamma (NSG) mice.

Cell Line: VCaP human prostate cancer cell line.

Procedure:

Tumor Implantation: VCaP prostate cancer cells were subcutaneously injected into the flank

of uncastrated male NSG mice.

Establishment of Castration Resistance: Mice were surgically castrated 10 to 12 days before

the commencement of treatment to allow for the development of castration-resistant tumors.

Randomization and Treatment: Once tumors established castration-resistant growth, the

animals were randomized into two groups:

Vehicle Group: Received a solution of 10% DMSO, 90% hydroxypropyl-β-cyclodextrin, and

citrate buffer (pH 5) administered once daily.

NXP800 Group: Received 35 mg/kg of NXP800, formulated in the vehicle solution,

administered once daily.

Efficacy Assessment: Tumor growth was monitored throughout the study to determine the

effect of NXP800 compared to the vehicle control.

Conclusion
NXP800 represents a departure from conventional hormone therapies, targeting the HSF1

pathway to counteract a key survival mechanism in cancer cells. While its clinical development

in ovarian cancer has been halted, the compelling preclinical data in hormone-resistant

prostate cancer models highlight its potential as a novel therapeutic strategy for patients who

have exhausted standard hormone therapy options. The ability of NXP800 to inhibit the growth

of enzalutamide-resistant prostate cancer cells in preclinical models suggests that targeting the

HSF1 pathway could be a valuable approach to overcoming hormone therapy resistance.
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Further investigation into the efficacy and safety of NXP800 in prostate and other hormone-

driven cancers is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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